molecular formula C22H19N5O2S B2770529 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 905668-91-9

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

Cat. No. B2770529
M. Wt: 417.49
InChI Key: WYSGSHWZLVBEPC-UHFFFAOYSA-N
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Description

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide, also known as Compound A, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyridazinone derivatives and has been shown to have several interesting properties that make it a promising candidate for further investigation.

Scientific Research Applications

Antioxidant Activity

Research on amidomethane sulfonyl-linked heterocycles, which share structural motifs with the compound of interest, demonstrates significant antioxidant properties. For instance, derivatives prepared from arylsulfonylethenesulfonyl acetamides have shown excellent antioxidant activity, surpassing that of standard antioxidants like Ascorbic acid (Talapuru et al., 2014). This suggests that similar compounds, including the one , could be explored for their antioxidant capabilities.

Antinociceptive Activity

Studies on derivatives of pyridazinone, a core structure related to the compound of interest, have identified significant antinociceptive effects. These compounds were found to be more potent than aspirin in certain models, indicating potential applications in pain management (Doğruer et al., 2000).

Melatonin Receptor Ligands

Research into imidazo[1,2-a]pyridines, which resemble the core structure of the compound in discussion, has led to the design of novel melatonin receptor ligands. These compounds exhibit selectivity and affinity for melatonin receptors, suggesting potential applications in sleep disorders and circadian rhythm regulation (El Kazzouli et al., 2011).

properties

IUPAC Name

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-29-19-8-4-17(5-9-19)24-21(28)14-30-22-11-10-20(25-26-22)16-2-6-18(7-3-16)27-13-12-23-15-27/h2-13,15H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSGSHWZLVBEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

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